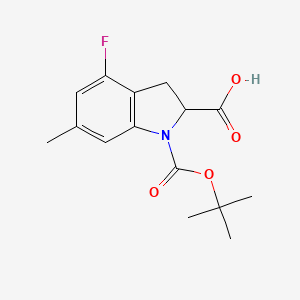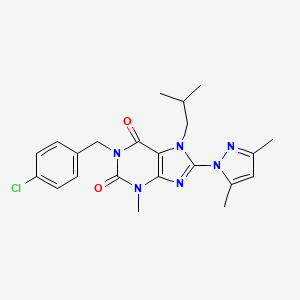![molecular formula C10H15N3O B2478809 N-{[2-(ジメチルアミノ)ピリジン-4-イル]メチル}アセトアミド CAS No. 1311840-14-8](/img/structure/B2478809.png)
N-{[2-(ジメチルアミノ)ピリジン-4-イル]メチル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide is an organic compound that belongs to the class of aromatic amines containing an acetamide group. This compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further connected to an acetamide moiety. It is a versatile compound with significant applications in various fields of scientific research and industry.
科学的研究の応用
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with acetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst such as dicyclohexyl carbodiimide (DCC) to facilitate the formation of the acetamide bond .
Industrial Production Methods
In an industrial setting, the production of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group, which is a good leaving group.
Acylation Reactions: The acetamide group can undergo acylation reactions, forming new amide bonds with other reactants.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, DCC, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, acylation reactions may yield new amide derivatives, while substitution reactions can produce various substituted pyridine compounds .
作用機序
The mechanism of action of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group enhances the nucleophilicity of the compound, allowing it to participate in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A closely related compound used as a catalyst in organic synthesis.
N,N-Dimethylpyridin-4-amine: Another similar compound with applications in chemical synthesis.
Uniqueness
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide is unique due to its combination of a dimethylamino group and an acetamide moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and enhances its potential as a versatile research tool .
特性
IUPAC Name |
N-[[2-(dimethylamino)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(14)12-7-9-4-5-11-10(6-9)13(2)3/h4-6H,7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIVWGJUNJZCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2478727.png)


![(E)-4-(Dimethylamino)-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2478732.png)
![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)




![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2478745.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2478746.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2478747.png)

